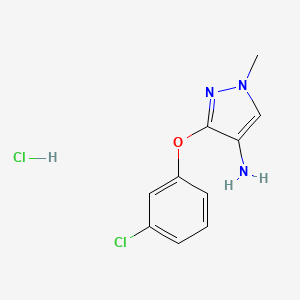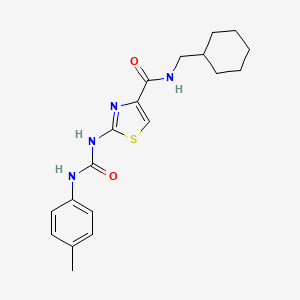
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CTUC, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the class of urea derivatives and has shown promising results in various studies.
科学的研究の応用
Heterocyclic Compound Synthesis
Research demonstrates the utility of thiazole derivatives in synthesizing heterocyclic compounds with potential antibiotic and antibacterial properties. For instance, Ahmed (2007) discussed the synthesis of thiophene-2-carboxamide derivatives and their evaluation as antibiotics against both Gram-positive and Gram-negative bacteria, highlighting the importance of thiazole-based compounds in developing new drugs with antimicrobial activity (Ahmed, 2007).
Antiviral Applications
Srivastava et al. (1977) explored the antiviral activity of thiazole C-nucleosides, synthesizing derivatives that exhibited significant activity against herpes and parainfluenza viruses. This study underscores the potential of thiazole compounds in creating effective antiviral agents (Srivastava et al., 1977).
Anticancer and Antimicrobial Activities
Zaki et al. (2018) conducted research on pyridines, thioamides, thiazoles, and other derivatives, highlighting their synthesis and evaluation for antimicrobial and anticancer activities. This research indicates the broad spectrum of biological activities that thiazole derivatives can exhibit, including high cytotoxicity against certain cancer cell lines (Zaki et al., 2018).
Molecular Characterization and Biological Activity
Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide, evaluating its antimicrobial activity against various microorganisms. Their findings suggest that thiazole derivatives can serve as potential candidates for pharmacological and medical applications due to their good antimicrobial properties (Cakmak et al., 2022).
特性
IUPAC Name |
N-(cyclohexylmethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)17(24)20-11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODGVIUGPTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
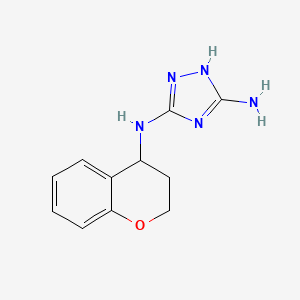
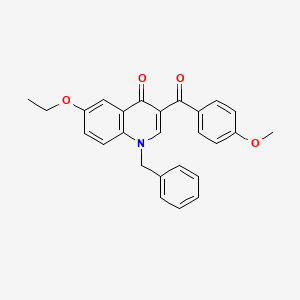
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
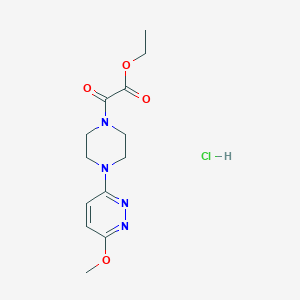
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)
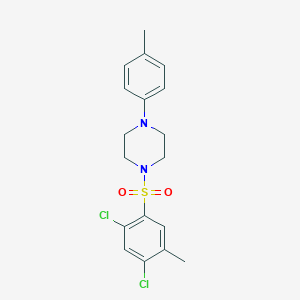
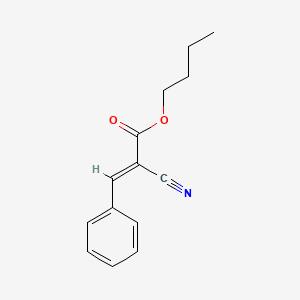
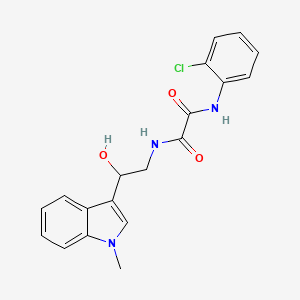
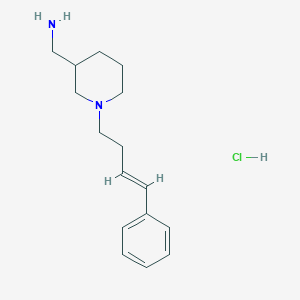
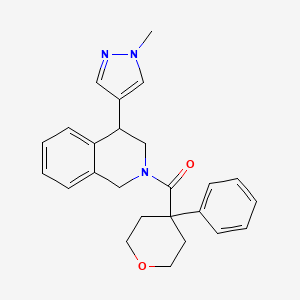
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
